2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid
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Description
2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid is a useful research compound. Its molecular formula is C28H20O6 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
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Biological Activity
2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid is a synthetic compound belonging to the xanthene family, characterized by a complex molecular structure that includes a xanthene core and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C28H20O6, with a molecular weight of 452.5 g/mol. The compound features a unique combination of benzyloxy and methoxy groups, which contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 277309-46-3 |
Molecular Formula | C28H20O6 |
Molecular Weight | 452.5 g/mol |
Purity | ≥95% |
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The xanthene core can intercalate with DNA, potentially disrupting normal cellular functions. The presence of benzyloxy and methoxy groups enhances its lipophilicity, facilitating membrane penetration and interaction with cellular proteins.
Proposed Mechanisms
- DNA Intercalation : The xanthene structure allows for binding to DNA, which may inhibit replication and transcription.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antioxidant Activity : The functional groups may contribute to scavenging free radicals, reducing oxidative stress in cells.
Biological Activities
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating selective activity.
Bacterial Strain | Activity (MIC) |
---|---|
Bacillus subtilis | Active |
Escherichia coli | Less active |
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. Research indicates that it may selectively induce apoptosis in cancer cells while sparing normal cells.
Case Studies
- Study on MCF-7 Cells : In vitro studies revealed that treatment with varying concentrations of the compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent.
- A549 Cell Line Testing : A study demonstrated that the compound induced cell cycle arrest at the G2/M phase, leading to apoptosis in lung cancer cells.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Variations in substituents on the xanthene core can lead to different levels of potency against target cells.
Key Observations
- Electron-Donating Groups : Compounds with methoxy groups exhibited increased antibacterial activity.
- Substituent Positioning : The positioning of functional groups significantly affects the compound's ability to interact with biological targets.
Properties
Molecular Formula |
C28H20O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[3-oxo-6-(phenylmethoxymethoxy)xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C28H20O6/c29-19-10-12-23-25(14-19)34-26-15-20(33-17-32-16-18-6-2-1-3-7-18)11-13-24(26)27(23)21-8-4-5-9-22(21)28(30)31/h1-15H,16-17H2,(H,30,31) |
InChI Key |
SLGGBXGUZVBTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
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